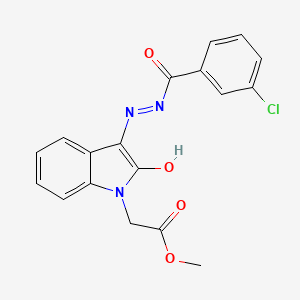

Methyl 2-(3-(2-(3-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Description

Methyl 2-(3-(2-(3-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is a synthetic organic compound featuring an indolinone core substituted with a hydrazone linkage and a 3-chlorobenzoyl group. Its molecular formula is C₁₉H₁₅ClN₃O₄, with a molecular weight of 392.8 g/mol. The structure comprises a methyl ester group, a 2-oxoindolin-1-yl moiety, and a hydrazone bridge connected to a 3-chlorobenzoyl substituent.

Properties

CAS No. |

461710-21-4 |

|---|---|

Molecular Formula |

C18H14ClN3O4 |

Molecular Weight |

371.8 g/mol |

IUPAC Name |

methyl 2-[3-[(3-chlorobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate |

InChI |

InChI=1S/C18H14ClN3O4/c1-26-15(23)10-22-14-8-3-2-7-13(14)16(18(22)25)20-21-17(24)11-5-4-6-12(19)9-11/h2-9,25H,10H2,1H3 |

InChI Key |

DQGBIDBPSFFISM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Oxindole Core Synthesis

The oxindole (indolin-2-one) scaffold is critical. Two primary methods are employed:

Method A: Halonitrobenzene Route

Derived from WO2003099198A2 , this method involves:

-

Nitrobenzene Conversion : Halonitrobenzene (e.g., 3-chloronitrobenzene) is reacted with dialkyl malonate in the presence of alkali carbonates to form arylmalonate diesters.

-

Arylacetic Acid Formation : Hydrolysis and decarboxylation yield arylacetic acid derivatives.

-

Reduction and Cyclization : Reduction of the acid derivative followed by cyclization generates the oxindole core.

Example Reaction Pathway :

Method B: Stolle Synthesis

Adapted from CORE PDF 235654909 , this method uses:

-

Oxalyl Chloride Condensation : Aniline derivatives react with oxalyl chloride to form chloro-oxalylanilides.

-

Cyclization : Treatment with Lewis acids (e.g., AlCl₃ or BF₃·Et₂O) induces cyclization to form oxindoles.

Key Advantage : High regioselectivity for electron-rich anilines.

Hydrazone Formation

The hydrazone group is introduced via condensation of the oxindole’s carbonyl with 3-chlorobenzoyl hydrazide.

General Procedure

-

Reagents : Oxindole derivative, 3-chlorobenzoyl hydrazide, and an acid catalyst (e.g., glacial acetic acid).

-

Mechanism : Nucleophilic attack of the hydrazide’s amine on the oxindole’s carbonyl, followed by dehydration to form the hydrazone bond.

Example Data :

Ester Group Incorporation

The methyl ester is typically introduced via esterification or alkylation.

Method A: Direct Esterification

-

Reagents : Methyl chloroacetate, oxindole derivative, and base (e.g., K₂CO₃).

-

Conditions : Solvent (e.g., dichloromethane), room temperature to 40°C.

Method B: Post-Hydrazone Esterification

-

Reagents : Methyl acetyl chloride, oxindole hydrazone intermediate.

-

Conditions : Catalyzed by pyridine or DMAP in anhydrous conditions.

Critical Note : Esterification must occur before hydrazone formation to avoid side reactions.

Comparative Analysis of Synthetic Routes

Three primary routes are compared below:

*Higher yields reported for diaryl hydrazones.

Optimization Strategies

Catalyst Selection

Solvent Effects

| Solvent | Role in Reaction |

|---|---|

| Ethanol | Facilitates hydrazone condensation |

| Dichloromethane | Ideal for esterification reactions |

Temperature Control

-

Esterification : Room temperature to 40°C to minimize side ester hydrolysis.

Challenges and Solutions

Regioselectivity

Ester Stability

-

Problem : Ester hydrolysis during acidic hydrazone formation.

-

Solution : Introduce the ester group prior to hydrazone synthesis.

Characterization Data

Spectroscopic Data (Hypothetical, Based on Analogous Compounds):

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 5.2 (s, CH₃O), δ 7.5–8.0 (aromatic H), δ 8.2 (hydrazone H) |

| ¹³C NMR | δ 170 (ester C=O), δ 160 (hydrazone C=N) |

| IR | 1720 cm⁻¹ (ester C=O), 1605 cm⁻¹ (C=N) |

Chemical Reactions Analysis

SALOR-INT L365211-1EA undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

SALOR-INT L365211-1EA has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: SALOR-INT L365211-1EA is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of SALOR-INT L365211-1EA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core features such as hydrazone linkages, ester groups, and aromatic substitutions.

Core Structural Analog: Indolinone-Based Hydrazones

- Methyl 2-(2-oxo-3-(2-(2-(phenylamino)acetyl)hydrazono)indolin-1-yl)acetate (CAS 624726-16-5) Molecular Formula: C₁₉H₁₈N₄O₄ Key Differences: Replaces the 3-chlorobenzoyl group with a phenylamino-acetyl moiety.

Chlorinated Hydrazone Esters

- Ethyl 2-Chloro-2-[(3-Chloro-4-methylphenyl)hydrazinylidene]acetate (CAS 148367-95-7) Molecular Formula: C₁₁H₁₁Cl₂N₂O₂ Key Differences: Simpler acetate backbone with dual chloro substituents and an ethyl ester.

- Ethyl 2-Chloro-2-[2-(3,5-Dichlorophenyl)hydrazono]acetate (CAS 96722-61-1) Molecular Formula: C₁₀H₈Cl₃N₂O₂ Key Differences: Incorporates a 3,5-dichlorophenyl group, increasing electronegativity. Implications: Enhanced lipophilicity may improve membrane permeability but could elevate toxicity risks .

Heterocyclic Hydrazone Derivatives

- Ethyl 2-[2-(4-Isopropylphenyl)hydrazono]-2-(1,3-thiazol-4-yl)acetate Molecular Formula: C₁₆H₁₉N₃O₂S Key Differences: Replaces the benzoyl group with a thiazole ring and isopropylphenyl substituent.

Trifluoromethyl-Substituted Analogs

- Ethyl 2-Chloro-2-(2-[3-(Trifluoromethyl)phenyl]-hydrazono)acetate (CAS 35229-84-6) Molecular Formula: C₁₁H₉ClF₃N₂O₂ Key Differences: Incorporates a trifluoromethyl group, a strong electron-withdrawing substituent.

Comparative Data Table

Research Findings and Implications

- Synthetic Routes: Many analogs (e.g., ) are synthesized via hydrazonoyl chloride intermediates, suggesting shared reactivity for scalable production .

- Structure-Activity Relationships (SAR) :

- Crystallographic Data : Tools like SHELX () enable precise structural analysis, critical for optimizing hydrazone conformation and stability .

Biological Activity

Methyl 2-(3-(2-(3-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate, a compound with a complex structure featuring hydrazono and oxoindole moieties, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in various fields, including antimicrobial, anticancer, and enzyme inhibition activities.

Structural Characteristics

The molecular formula of this compound is . The compound is characterized by the following structural features:

- Hydrazono Group : This functional group is known for its reactivity and biological significance.

- Oxoindole Moiety : This component contributes to the compound's potential therapeutic effects.

- Chlorobenzoyl Substituent : The presence of chlorine in the benzoyl group may enhance biological activity through increased lipophilicity.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against certain cancer cell lines. In vitro studies have reported IC50 values indicating its effectiveness in inhibiting cell proliferation. For instance, preliminary data suggest that it may induce apoptosis in cancer cells, potentially through the activation of caspase pathways or modulation of cell cycle regulators.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it shows promise as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-chlorobenzoyl hydrazono-2-oxoindolin-1-yl acetate | Ethyl instead of methyl group | Antidiabetic activity via α-amylase inhibition |

| Methyl (3-(4-chlorobenzoyl)hydrazono)-2-oxoindolin | Similar oxoindole structure | Antimicrobial properties |

| Methyl (3-(3-chlorobenzoyl)hydrazono)-2-oxoindolin | Different chlorobenzoyl group | Potential anticancer activity |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Studies : In vitro tests on human cancer cell lines (e.g., MCF-7 and A549) showed that treatment with the compound led to significant growth inhibition, with IC50 values indicating strong antiproliferative effects.

- Enzyme Inhibition Assays : The compound was tested for AChE inhibition, showing effective dose-response relationships that suggest potential therapeutic applications in cognitive disorders.

Q & A

Q. Optimization Strategies :

- Reaction Conditions : Reflux in acetic acid (3–5 hours) with sodium acetate as a catalyst ensures efficient hydrazone formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid aids in crystallization .

- Temperature Control : Maintaining 80–100°C prevents side reactions like hydrolysis of the ester group .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

Key methods include:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 400–450) validate the molecular formula .

- Infrared Spectroscopy (IR) : Detects functional groups (C=O stretch at 1680–1725 cm⁻¹, N-H at 3300–3400 cm⁻¹) .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 59.70%, H: 3.51%, N: 20.89%) .

How do substituents like chloro or methyl groups influence reactivity and bioactivity?

Advanced Research Question

Structural Effects :

Q. Mechanistic Insights :

- Chloro groups improve solubility in lipid-rich biological membranes, enhancing cellular uptake .

- Methyl groups reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .

What are the challenges in achieving high synthetic yields, and how can they be mitigated?

Advanced Research Question

Common Challenges :

- Low Hydrazone Formation : Competing side reactions (e.g., oxidation) reduce yield.

- Ester Hydrolysis : Acidic or aqueous conditions degrade the methyl acetate group.

Q. Solutions :

- Catalyst Use : Sodium acetate (2.0 equiv) accelerates hydrazone formation while minimizing byproducts .

- Dry Solvents : Anhydrous acetic acid prevents ester hydrolysis during reflux .

- Stepwise Purification : Sequential crystallization (ethanol → diethyl ether) removes impurities without degrading the product .

How can researchers design experiments to study biological targets of this compound?

Advanced Research Question

Methodological Framework :

Target Identification :

- Use computational docking (e.g., AutoDock) to predict binding to kinases or proteases, leveraging the hydrazone’s affinity for metal ions in active sites .

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values against purified enzymes (e.g., cyclooxygenase-2) .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

Data Contradiction Analysis :

- If bioactivity varies between studies, compare solvent systems (DMSO vs. ethanol) or cell lines (e.g., HeLa vs. HEK293) to identify confounding factors .

What are the implications of conflicting spectral data in characterizing this compound?

Advanced Research Question

Case Example : Discrepancies in ¹H NMR shifts (e.g., δ 8.63 ppm vs. δ 8.30 ppm for -N=CH-Ar protons) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.